
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycinamide and glycyl groups, along with a disulfide bond and trifluoroacetate groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of the disulfide bond. The reaction conditions often require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized to maximize efficiency and minimize costs while ensuring the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond results in sulfonic acids, while reduction yields thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is used in various scientific research applications, including:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In studies of protein folding and disulfide bond formation.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and peptides. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the target’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione with a disulfide bond.
Dithiothreitol: A reducing agent used to cleave disulfide bonds.
Uniqueness
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its specific combination of glycinamide, glycyl groups, and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
117370-25-9 |
|---|---|
Molekularformel |
C14H20F6N4O7S2 |
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
(5S,12S)-5,12-diamino-1,2-dithia-7,10-diazacyclotetradecane-6,8,11-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N4O3S2.2C2HF3O2/c11-6-1-3-18-19-4-2-7(12)10(17)14-8(15)5-13-9(6)16;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1 |
InChI-Schlüssel |
SXKANJBALBCKOJ-JFYKYWLVSA-N |
Isomerische SMILES |
C1CSSCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H]1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CSSCCC(C(=O)NC(=O)CNC(=O)C1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




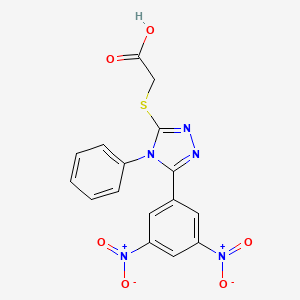
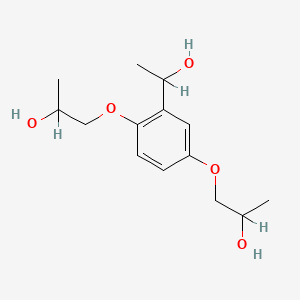
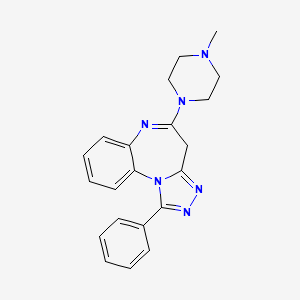
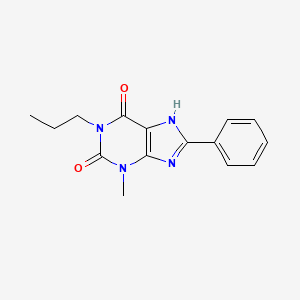
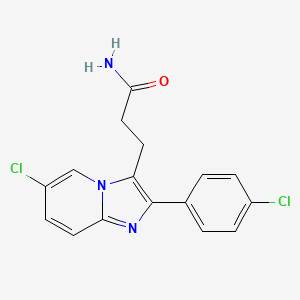
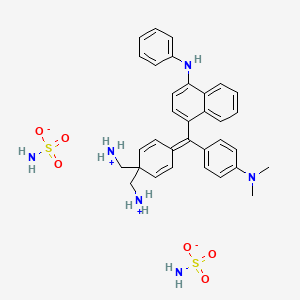
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
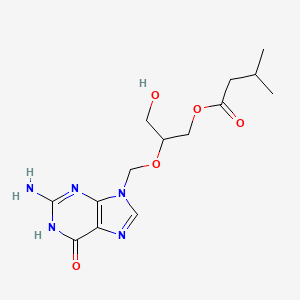
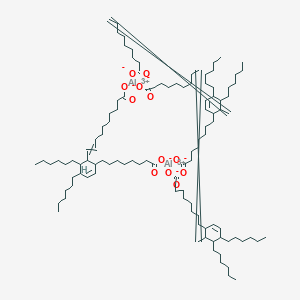
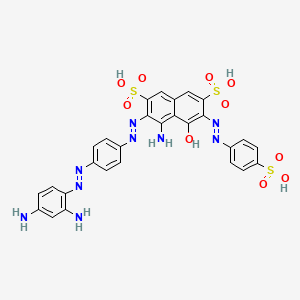
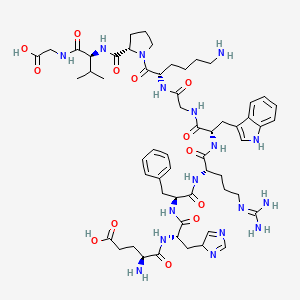
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
